REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8](=O)[O:7][C:5](=[O:6])[C:4]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:3]12>C(O)CCCCCCC>[CH3:1][NH:2][C:3]1[C:4](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:5]([O:7][CH2:8][CH2:5][CH2:4][CH2:3][CH2:13][CH2:12][CH2:11][CH3:10])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=2C(C(=O)OC1=O)=CC=CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCCCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
108 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
there was added 53.1 g
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove unreacted octanol
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C(C(=O)OCCCCCCCC)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |